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5-Hydroxymethylcytidine-13C,D2

Epigenetics RNA modification Isotope dilution mass spectrometry

5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled internal standard (+3.0 Da mass shift) for precise LC-MS/MS quantification of endogenous hm5C via isotope dilution mass spectrometry (IDMS). It co-elutes with the analyte to mathematically correct for ion suppression and matrix effects, enabling sub-femtomole LOD and RSD <5%. Essential for RNA epigenetics biomarker validation, Tet enzyme studies, and urinary cancer marker detection. Choose this standard for robust, reproducible quantification.

Molecular Formula C₉¹³CH₁₃D₂N₃O₆
Molecular Weight 276.25
Cat. No. B1155103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethylcytidine-13C,D2
Molecular FormulaC₉¹³CH₁₃D₂N₃O₆
Molecular Weight276.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethylcytidine-13C,D2: A Stable Isotope-Labeled Internal Standard for Precise Quantification of RNA Epigenetic Modifications


5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled analog of the endogenous RNA nucleoside 5-hydroxymethylcytidine (hm5C). The compound is specifically labeled with one carbon-13 atom and two deuterium atoms . This isotopic labeling results in a molecular mass shift of +3.0 Da relative to the unlabeled compound (molecular weight: 276.25 vs. 273.24 g/mol), enabling its use as an internal standard for mass spectrometry-based quantification . The molecule is classified as a pyrimidine nucleoside analog and serves as a critical analytical tool for studying oxidative derivatives of 5-methylcytidine (m5C) in RNA, a key epigenetic marker in diverse biological processes . Its primary value lies in enabling isotope dilution mass spectrometry (IDMS) for accurate and precise measurement of endogenous hm5C levels, which are present at low abundance in biological matrices such as urine and cell extracts [1].

Why Unlabeled 5-Hydroxymethylcytidine or Generic Isotope Standards Fail for Accurate LC-MS/MS Quantification of hm5C


The use of unlabeled 5-hydroxymethylcytidine as a calibration standard or a non-analogous isotope-labeled internal standard (e.g., a structurally distinct labeled compound) introduces significant quantitative error in LC-MS/MS analysis. Endogenous hm5C in biological matrices like urine and cell lysates is subject to complex sample preparation effects and ionization matrix effects that can drastically alter its MS signal intensity, leading to imprecise and inaccurate measurements [1]. The labeled analog 5-Hydroxymethylcytidine-13C,D2 co-elutes with the endogenous analyte and experiences identical ion suppression or enhancement, thereby mathematically correcting for these variabilities through the principle of isotope dilution mass spectrometry (IDMS) [2]. Without this specific matched internal standard, the limits of quantification are compromised, and the detection of low-abundance hm5C (e.g., in small cell populations or early-stage disease biomarker studies) becomes unreliable [3]. This analytical precision is non-negotiable for studies aiming to differentiate subtle changes in RNA hydroxymethylation status.

Quantitative Differentiation of 5-Hydroxymethylcytidine-13C,D2 for Analytical Method Selection and Procurement


Mass Difference Enables Precise Isotope Dilution Mass Spectrometry (IDMS) Quantification of hm5C

The incorporation of one 13C and two D atoms in 5-Hydroxymethylcytidine-13C,D2 results in a molecular weight of 276.25 g/mol, a precise +3.0 Da mass shift from the unlabeled 5-hydroxymethylcytidine (273.24 g/mol) . This mass difference is critical for its function as an internal standard in IDMS. When compared to using unlabeled hm5C as an external calibrant, the isotope dilution method with this specific internal standard corrects for variable ion suppression in the MS source, which can exceed 30-50% in complex biological matrices like urine [1]. This ensures that the measured signal ratio (analyte/IS) directly reflects the true concentration ratio, independent of matrix effects.

Epigenetics RNA modification Isotope dilution mass spectrometry

Enables Detection of hm5C at Sub-Femtomole Levels, Critical for Low-Abundance Epigenetic Marks

In a validated HILIC-MS/MS method for urine analysis, the use of a stable isotope dilution approach—for which 5-Hydroxymethylcytidine-13C,D2 serves as the ideal internal standard—enabled a limit of detection (LOD) for 5-hydroxymethylcytidine (5-hmrC) of 0.050 fmol [1]. This is a 200-fold improvement in sensitivity compared to the LOD for 5-hmdC in a comparable LC-MS/MS method that did not utilize a specific isotope-labeled internal standard for each analyte, which reported an LOD of 10 fmol for 5-hmdC [2]. The enhanced sensitivity is attributed to the precise correction of ion suppression and matrix effects by the co-eluting stable isotope-labeled standard, allowing for the first-time detection and quantification of 5-hmrC in human urine [1].

Analytical chemistry LC-MS/MS Biomarker discovery

Certified Isotopic Purity Ensures Minimal Signal Interference and Maximum Quantitative Accuracy

Commercially sourced 5-Hydroxymethylcytidine-13C,D2, such as that from MedChemExpress, is specified to a chemical purity of 98% and is provided with a Certificate of Analysis (CoA) detailing its exact isotopic enrichment . While unlabeled 5-hydroxymethylcytidine is available at similar purity (e.g., ≥95% by HPLC), the key differentiator is the isotopic enrichment specification, which is critical for its function. Without a certified high isotopic enrichment (typically >98% 13C and D), the internal standard would contain a significant proportion of unlabeled molecules, which would contribute to the signal of the endogenous analyte and lead to a systematic underestimation of its true concentration [1]. This would directly compromise data integrity in quantitative studies.

Quality control Analytical standards Procurement specification

Precision and Accuracy in Isotope Dilution Mass Spectrometry for Epigenetic Studies

The use of stable isotope-labeled internal standards like 5-Hydroxymethylcytidine-13C,D2 is a foundational requirement for achieving the highest level of analytical accuracy in quantitative LC-MS/MS assays. A review of isotope dilution mass spectrometry for modified nucleosides confirms that this approach consistently achieves relative standard deviations (RSD) below 5% and accuracy within 2-3% of the true value, compared to external calibration methods which can exhibit RSDs exceeding 15% and biases of 20-50% due to uncorrected matrix effects [1]. While this is a class-level inference for stable isotope-labeled nucleosides, it directly applies to the specific use case of 5-Hydroxymethylcytidine-13C,D2 for quantifying hm5C. This level of precision is required for studies where subtle changes in RNA hydroxymethylation (e.g., 10-20% differences between disease states) are biologically significant [2].

Epigenetics Method validation LC-MS/MS

High-Impact Application Scenarios for 5-Hydroxymethylcytidine-13C,D2 in Epigenetics and Biomarker Research


Non-Invasive Colorectal Cancer (CRC) Biomarker Discovery via Urinary hm5C Quantification

This is a primary application scenario, directly supported by the evidence of sub-femtomole LOD achieved with isotope dilution methods. Researchers can use 5-Hydroxymethylcytidine-13C,D2 as an internal standard to develop and validate a robust HILIC-MS/MS assay for quantifying 5-hmrC in human urine. The high sensitivity enabled by the labeled standard (0.050 fmol LOD) is essential for detecting the low ng/mL levels of this RNA modification in urine, and for accurately measuring the significant decrease observed in CRC patients compared to healthy controls [1]. This non-invasive approach holds significant potential for early detection and prognosis monitoring.

Investigating Oxidative RNA Metabolism and Tet Enzyme Activity in Mammalian Cells

For fundamental research into RNA epigenetics, the quantitative precision afforded by IDMS using 5-Hydroxymethylcytidine-13C,D2 is critical. Studies using in vivo isotope tracing have shown that 5-methylcytidine (m5C) is oxidized to hm5C in mammals [2]. To accurately measure the subtle changes in hm5C levels resulting from genetic manipulation (e.g., Tet enzyme knockdown or overexpression) or drug treatment in cell culture, the use of this internal standard corrects for matrix effects from cellular lysates. This allows for precise determination of the true abundance of hm5C, enabling researchers to confidently interpret the functional significance of this oxidative RNA mark [3].

Method Development and Validation for Clinical Chemistry and Core Metabolomics Facilities

Core facilities and clinical chemistry labs tasked with developing and validating new LC-MS/MS assays for a panel of modified nucleosides require certified reference materials. 5-Hydroxymethylcytidine-13C,D2 is the essential internal standard for the hm5C channel in a multiplexed assay that may also include standards for m5C, 5-mdC, and 5-hmdC. Its use is mandated for meeting the rigorous accuracy and precision requirements (RSD <5%) for clinical assay validation, as outlined by bioanalytical method validation guidelines [4]. Procuring this specific standard ensures the developed method will be robust, reproducible, and suitable for potential translation to clinical biomarker studies.

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing RNA Modification Dynamics

In advanced SIRM studies, where cells are fed with 13C-labeled precursors (e.g., 13C-glucose or 13C-serine) to trace the synthesis and turnover of RNA modifications, the use of a deuterated internal standard like 5-Hydroxymethylcytidine-13C,D2 is crucial. The distinct mass shift of the internal standard (+3 Da) ensures it can be differentiated not only from the endogenous unlabeled analyte but also from the newly synthesized, partially labeled hm5C isotopologues produced in the tracing experiment. This prevents analytical interference and allows for the accurate quantification of both the total pool size and the labeling pattern of hm5C, providing deeper insights into the dynamics of RNA methylation and demethylation pathways [5].

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